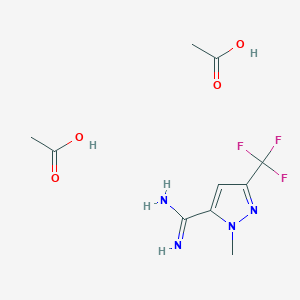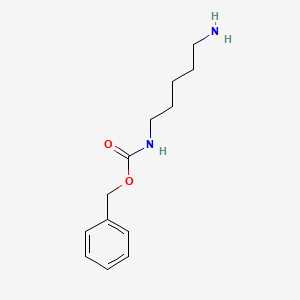
Benzyl N-(5-aminopentyl)carbamate
Overview
Description
Benzyl N-(5-aminopentyl)carbamate is a chemical compound with the molecular formula C13H20N2O2. It is a derivative of carbamate, which is a functional group commonly used in organic chemistry. This compound is known for its role as a protecting group for amines in peptide synthesis and other organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-(5-aminopentyl)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with 1,5-diaminopentane in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(5-aminopentyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 1,5-diaminopentane.
Oxidation: Oxidative conditions can lead to the formation of corresponding carbamates or amides.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the benzyl group under appropriate conditions.
Major Products Formed
Hydrolysis: Benzyl alcohol and 1,5-diaminopentane.
Oxidation: Corresponding carbamates or amides.
Substitution: Various benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N-(5-aminopentyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of benzyl N-(5-aminopentyl)carbamate involves its role as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amines are crucial steps .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the 5-aminopentyl group.
t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removed under acidic conditions.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used as a protecting group for amines, removed under basic conditions.
Uniqueness
Benzyl N-(5-aminopentyl)carbamate is unique due to its specific structure, which includes a 5-aminopentyl chain. This structural feature provides distinct reactivity and properties compared to other carbamate derivatives .
Properties
IUPAC Name |
benzyl N-(5-aminopentyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-9-5-2-6-10-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRXQSABHQZWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69747-36-0 | |
| Record name | benzyl N-(5-aminopentyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-oxo-6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B2982883.png)
![2-(1H-1,2,3,4-tetrazol-1-yl)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2982884.png)
![2-Azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B2982885.png)
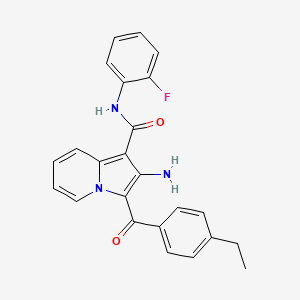
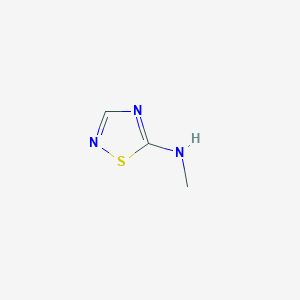
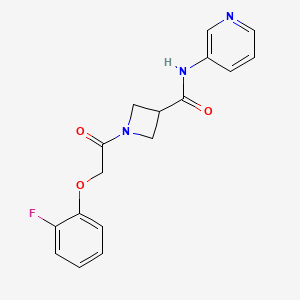
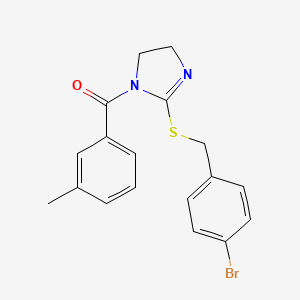
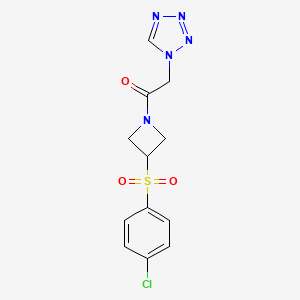
![4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2982895.png)
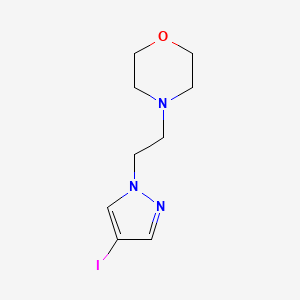
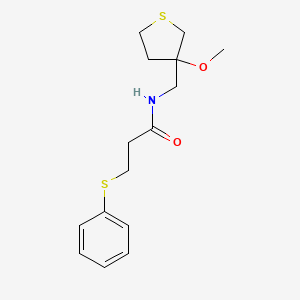

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982901.png)
